molecular formula C9H18N2O3 B159627 Ethyl 4-amino-3-methoxypiperidine-1-carboxylate CAS No. 128225-42-3

Ethyl 4-amino-3-methoxypiperidine-1-carboxylate

Cat. No. B159627
CAS RN: 128225-42-3
M. Wt: 202.25 g/mol
InChI Key: FIIGTSPAEONQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-3-methoxypiperidine-1-carboxylate, also known as EAMP, is a chemical compound that has gained significant attention in the field of scientific research. It is a piperidine derivative that has been synthesized and studied for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and neuropharmacology.

Mechanism of Action

The exact mechanism of action of Ethyl 4-amino-3-methoxypiperidine-1-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, Ethyl 4-amino-3-methoxypiperidine-1-carboxylate has been shown to modulate the activity of certain neurotransmitters in the brain, including dopamine and serotonin.
Biochemical and Physiological Effects:
Ethyl 4-amino-3-methoxypiperidine-1-carboxylate has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. Additionally, studies have demonstrated its ability to modulate the activity of certain neurotransmitters and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 4-amino-3-methoxypiperidine-1-carboxylate in lab experiments is its high potency and selectivity, which allows for precise targeting of specific enzymes and receptors. Additionally, its relatively simple synthesis method and low cost make it an attractive option for researchers. However, one limitation of using Ethyl 4-amino-3-methoxypiperidine-1-carboxylate is its potential toxicity, which must be carefully monitored in experiments.

Future Directions

There are several potential future directions for research on Ethyl 4-amino-3-methoxypiperidine-1-carboxylate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 4-amino-3-methoxypiperidine-1-carboxylate and its potential applications in drug discovery and medicinal chemistry. Finally, there is a need for more research on the safety and toxicity of Ethyl 4-amino-3-methoxypiperidine-1-carboxylate in order to fully assess its potential as a therapeutic agent.

Scientific Research Applications

Ethyl 4-amino-3-methoxypiperidine-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, Ethyl 4-amino-3-methoxypiperidine-1-carboxylate has been shown to have potential as a neuroprotective agent, with studies demonstrating its ability to protect against oxidative stress and inflammation in the brain.

properties

CAS RN

128225-42-3

Product Name

Ethyl 4-amino-3-methoxypiperidine-1-carboxylate

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

ethyl 4-amino-3-methoxypiperidine-1-carboxylate

InChI

InChI=1S/C9H18N2O3/c1-3-14-9(12)11-5-4-7(10)8(6-11)13-2/h7-8H,3-6,10H2,1-2H3

InChI Key

FIIGTSPAEONQHZ-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC(C(C1)OC)N

Canonical SMILES

CCOC(=O)N1CCC(C(C1)OC)N

synonyms

1-Piperidinecarboxylicacid,4-amino-3-methoxy-,ethylester(9CI)

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

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